![molecular formula C12H17Cl2NO B1426436 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-91-0](/img/structure/B1426436.png)
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride, also known as JNJ-39439335 or JNJ-937, is a synthetic compound with promising biological properties1. It is offered by various chemical suppliers for research purposes21.
Synthesis Analysis
The specific synthesis process of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is not readily available in the search results. However, it’s a synthetic compound, which suggests it’s produced in a laboratory setting1.Molecular Structure Analysis
The molecular formula of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is C12H17Cl2NO1. The molecular weight is 262.17 g/mol1. Detailed structural analysis is not available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride are not provided in the search results. As a research compound, it may be used in a variety of experimental contexts1.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride are not detailed in the search results. Its molecular formula is C12H17Cl2NO and it has a molecular weight of 262.17 g/mol1.Applications De Recherche Scientifique
Cycloaddition Reactions
Pyrrolidines, including 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride, are important in the field of organic chemistry. They are notably used in cycloaddition reactions, as demonstrated in a study involving the synthesis of pyrrolidines in [3+2] cycloaddition reactions. These reactions are important for producing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Organocatalytic Synthesis
In organocatalysis, pyrrolidine derivatives are valuable. For instance, they are used in the enantioselective synthesis of trans-disubstituted chromans, which have various therapeutic applications, including potential use in anti-psychotics, anti-depressants, and treatments for Alzheimer’s disease, obesity, and hypertension (Snieckus & Uccello, 2013).
Synthesis of Anti-inflammatory Compounds
Pyrrolidines serve as key intermediates in the synthesis of anti-inflammatory compounds. Research has led to the development of pyrrolidine derivatives showing promising anti-inflammatory activities, with some exhibiting comparable activities to standard drugs like indomethacin but with reduced side effects (Ikuta et al., 1987).
Antiviral Research
In antiviral research, pyrrolidine derivatives have been explored for their potential in inhibiting viral replication. For instance, studies have shown that certain pyrrolidine-based compounds can effectively inhibit human rhinovirus protease, suggesting their potential as therapeutic agents against rhinovirus infections (Patick et al., 2005).
Pharmaceutical Applications
Specifically, the ability of pyrrolidine derivatives to interact with nicotinic acetylcholine receptors has been studied, revealing their potential in enhancing cognitive functions and treating cognitive disorders (Lin et al., 1997).
Safety And Hazards
Specific safety and hazard information for 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is not available in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound34.
Orientations Futures
The future directions of research involving 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride are not specified in the search results. Given its status as a research compound, it’s likely that its potential applications and effects are subjects of ongoing investigation1.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNOVFURRHTGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
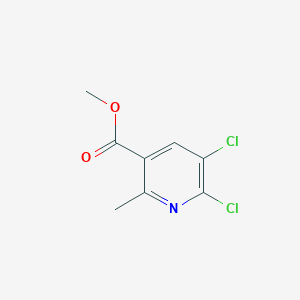
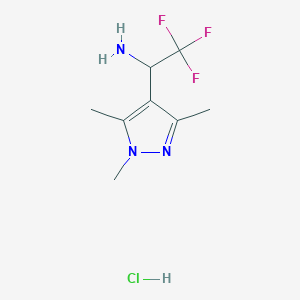
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
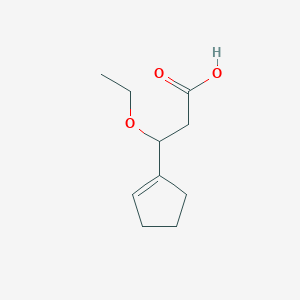
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
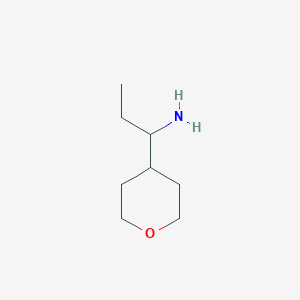
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
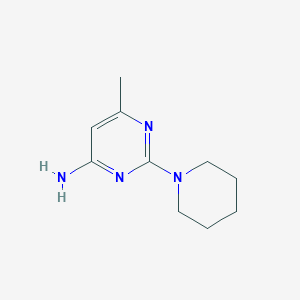
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
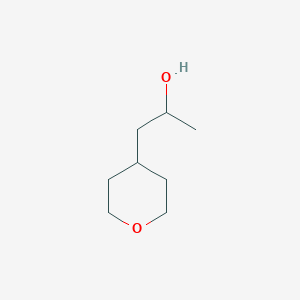
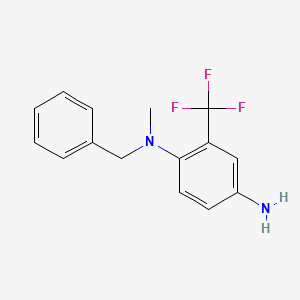
![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)